molecular formula C13H10N4O2S B2883892 4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid CAS No. 398472-15-6

4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid

Cat. No. B2883892
CAS RN: 398472-15-6
M. Wt: 286.31
InChI Key: FPPDKMYQDQLQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid” is a research chemical with the molecular formula C13H10N4O2S and a molecular weight of 286.31 . It is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid” consists of a benzoic acid moiety linked to a purine ring via a sulfanylmethyl group .

Scientific Research Applications

Neuroprotection and Regeneration

AIT-082 has been explored for its neuroprotective and regenerative properties in the context of stroke and central nervous system injuries. Studies have demonstrated that AIT-082 stimulates neurite outgrowth from PC12 cells and neurons, enhances nerve fiber regeneration in vivo, and protects against glutamate neurotoxicity both in vitro and in vivo. This dual mechanism of acute neuroprotection and long-term enhancement of neuronal recovery suggests its potential application in treating acute central nervous system injuries (Rathbone et al., 1999).

Chemical Synthesis and Reactivity

The compound has been involved in the development of novel fluorescence probes designed to reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are crucial for studying the roles of highly reactive oxygen species and hypochlorite in biological and chemical systems, indicating its utility in chemical biology research (Setsukinai et al., 2003).

Molecular Studies

In molecular studies, the synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates, was achieved. This synthesis underscores the compound's role in the creation of stable amino acid-purine conjugates, contributing to the field of nucleic acid chemistry and potentially aiding in the development of new pharmaceuticals (Čapek et al., 2005).

Environmental and Analytical Chemistry

Further applications extend to environmental and analytical chemistry, where derivatives of benzoic acid, including structures related to 4-(7H-purin-6-ylsulfanylmethyl)benzoic Acid, have been analyzed for their occurrence, uses, and effects in the environment. Such studies are essential for understanding the distribution, human exposure, metabolism, and potential health impacts of these compounds, contributing to environmental safety and public health (del Olmo et al., 2017).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(7H-purin-6-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(19)9-3-1-8(2-4-9)5-20-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDKMYQDQLQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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